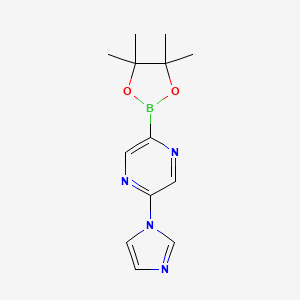
2-(1H-Imidazol-1-YL)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Imidazol-1-yl)pyrazine-2-boronic acid pinacol ester is an organoboron compound that has gained significant attention in organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions. This compound is characterized by the presence of an imidazole ring attached to a pyrazine ring, with a boronic acid pinacol ester moiety. The unique structure of this compound makes it a valuable building block in the synthesis of various complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Imidazol-1-yl)pyrazine-2-boronic acid pinacol ester typically involves the formation of the boronic ester through the reaction of the corresponding boronic acid with pinacol. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran. The reaction conditions are generally mild, and the product can be purified through standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of 5-(Imidazol-1-yl)pyrazine-2-boronic acid pinacol ester may involve more efficient and scalable methods. These methods often include continuous flow processes and the use of automated reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography, is also common in industrial settings to achieve high purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
5-(Imidazol-1-yl)pyrazine-2-boronic acid pinacol ester undergoes various types of chemical reactions, including:
Suzuki–Miyaura Coupling: This is the most common reaction involving this compound, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Bases: Such as potassium carbonate or sodium hydroxide for substitution reactions.
Major Products
Biaryl Compounds: Formed through Suzuki–Miyaura coupling.
Alcohols and Ketones: Formed through oxidation reactions.
Substituted Imidazole and Pyrazine Derivatives: Formed through substitution reactions .
Applications De Recherche Scientifique
5-(Imidazol-1-yl)pyrazine-2-boronic acid pinacol ester has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-(Imidazol-1-yl)pyrazine-2-boronic acid pinacol ester primarily involves its role as a reagent in Suzuki–Miyaura coupling reactions. The boronic ester moiety undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The imidazole and pyrazine rings can also interact with various molecular targets, such as enzymes and receptors, through hydrogen bonding and π-π interactions, influencing their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Isobutylpyrazole-4-boronic acid pinacol ester: Similar in structure but with different substituents on the pyrazole ring.
Isopropenylboronic acid pinacol ester: Contains a different boronic ester moiety but shares similar reactivity in Suzuki–Miyaura coupling.
Phenylboronic acid pinacol ester: A simpler boronic ester used in similar coupling reactions.
Uniqueness
5-(Imidazol-1-yl)pyrazine-2-boronic acid pinacol ester is unique due to the presence of both imidazole and pyrazine rings, which provide additional sites for functionalization and interaction with biological targets. This makes it a versatile and valuable compound in both synthetic and medicinal chemistry .
Propriétés
Formule moléculaire |
C13H17BN4O2 |
|---|---|
Poids moléculaire |
272.11 g/mol |
Nom IUPAC |
2-imidazol-1-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine |
InChI |
InChI=1S/C13H17BN4O2/c1-12(2)13(3,4)20-14(19-12)10-7-17-11(8-16-10)18-6-5-15-9-18/h5-9H,1-4H3 |
Clé InChI |
VWIDGQKTERDQOK-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=N2)N3C=CN=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















